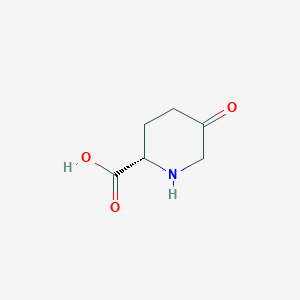

(2S)-5-Oxo-piperidine-2-carboxylic acid

Overview

Description

Piperidine carboxylic acids are a class of organic compounds that contain a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group . The “5-Oxo” indicates the presence of a carbonyl group (C=O) at the 5th position of the piperidine ring, and “(2S)” refers to the stereochemistry of the 2nd carbon atom .

Synthesis Analysis

The synthesis of piperidine derivatives often involves cyclization reactions or the use of piperidine as a building block in multi-step synthetic sequences . The specific synthesis pathway for “(2S)-5-Oxo-piperidine-2-carboxylic acid” would depend on the starting materials and the desired stereochemistry .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a six-membered piperidine ring with a carbonyl group at the 5th position and a carboxylic acid group at the 2nd position . The “(2S)” designation indicates that the compound has a specific three-dimensional arrangement .Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions, reductions, and oxidations . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other compounds present .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For “this compound”, these properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of a derivative of (2S)-5-Oxo-piperidine-2-carboxylic acid were explored using various techniques like FT-IR, NMR, UV, and quantum chemical methods. The study investigated various properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability (Devi, Bishnoi, & Fatma, 2020).

Synthesis of Biological Active Alkaloids

This acid's enantiomers have been used to prepare biologically active alkaloids like sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine in a stereoselective way via reagent-based differentiation, demonstrating its versatility as a chiral building block (Passarella et al., 2005).

Synthesis of Amino Acids for Collagen Proteins

The compound has been used in the synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins. This synthesis involves asymmetric hydroxylation of enolates from N-protected piperidin-2-ones (Marin et al., 2002).

Molecular Structure Analysis

The molecular structure of a chiral derivative of this compound was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. This study involved the synthesis of chiral cyclic amino acid esters and detailed analysis using single crystal X-ray diffraction (Moriguchi et al., 2014).

Synthesis and Biological Evaluation of Coumarin Derivatives

A series of coumarin derivatives containing a thiazolidin-4-one ring were synthesized, starting from an intermediate produced using this compound. These derivatives were evaluated for their biological properties, showcasing the acid's role in developing compounds with potential biological activities (Ramaganesh, Bodke, & Venkatesh, 2010).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S)-5-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHXRACVAHDTEL-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)CN[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)benzyl]guanidine](/img/structure/B3104162.png)

![Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3104169.png)

![Methyl thieno[3,4-b]thiophene-2-carboxylate](/img/structure/B3104176.png)